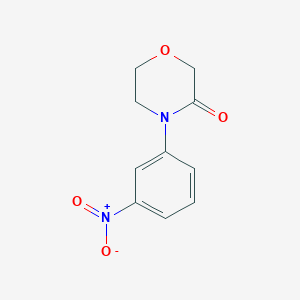
4-(3-Nitrophenyl)morpholin-3-one
概要
説明
4-(3-Nitrophenyl)morpholin-3-one is a nitro compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by a morpholine ring substituted with a nitrophenyl group at the 4-position and a ketone group at the 3-position. It has been studied for its magnetic properties and its use in advanced imaging techniques such as magnetic resonance imaging (MRI) and X-ray crystallography .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)morpholin-3-one typically involves the condensation of 4-chloro nitrobenzene with morpholine, followed by oxidation. One efficient method involves the acid-catalyzed selective oxidation of 4-(3-Nitrophenyl)morpholine using sodium chlorite as the sole oxidant. This process yields the desired compound with high efficiency and does not require high-cost materials or column purification .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of inexpensive reagents like sodium chlorite and the avoidance of complex purification steps make this method economically viable for large-scale production .
化学反応の分析
Types of Reactions
4-(3-Nitrophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used as an oxidant.
Reduction: Aqueous hydrazine and iron (III) catalysts are used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used to substitute the nitro group.
Major Products Formed
4-(3-Aminophenyl)morpholin-3-one: Formed by the reduction of the nitro group.
4-(3-Hydroxyphenyl)morpholin-3-one: Formed by the reduction of the ketone group.
科学的研究の応用
4-(3-Nitrophenyl)morpholin-3-one has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various morpholine-based pharmaceuticals.
Biology: Studied for its potential use in imaging techniques like MRI and X-ray crystallography.
Medicine: Investigated for its role in the synthesis of nanowires for biomedical applications.
Industry: Utilized in the preparation of advanced materials and nanowires
作用機序
The mechanism of action of 4-(3-Nitrophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The morpholine ring provides stability and enhances the compound’s ability to interact with biological molecules .
類似化合物との比較
Similar Compounds
- 4-(4-Nitrophenyl)morpholin-3-one
- 4-(2-Nitrophenyl)morpholin-3-one
- 4-(4-Aminophenyl)morpholin-3-one
Uniqueness
4-(3-Nitrophenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
IUPAC Name |
4-(3-nitrophenyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-5-4-11(10)8-2-1-3-9(6-8)12(14)15/h1-3,6H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYPJPFTRGWDID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


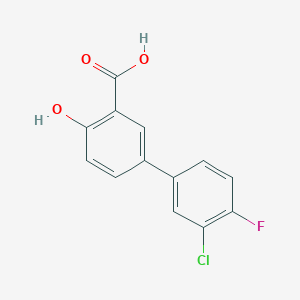
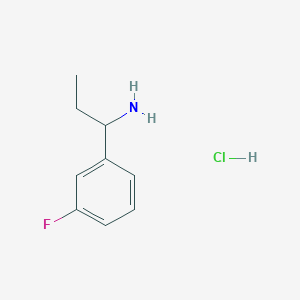
![Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3157025.png)
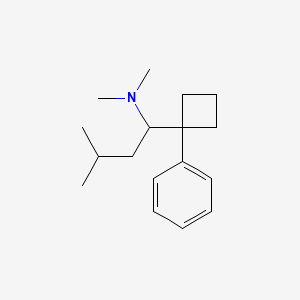
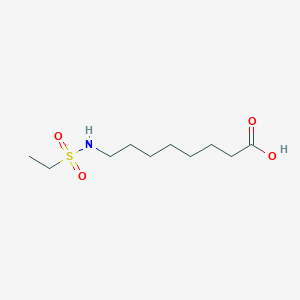
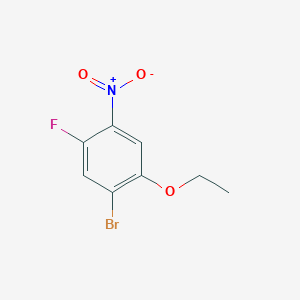
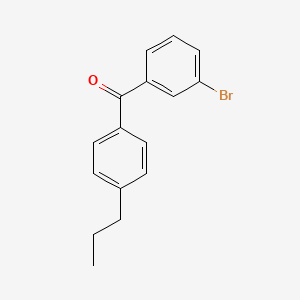
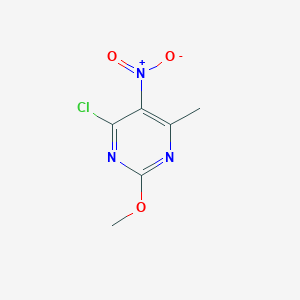
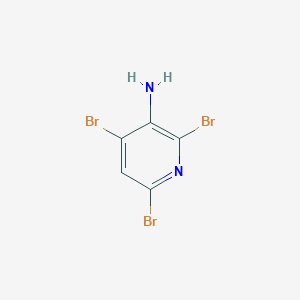
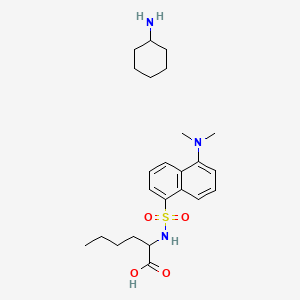
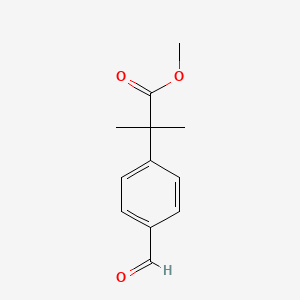
![4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3157079.png)
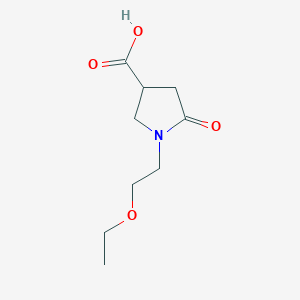
![4-Amino-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3157092.png)
